2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone

Catalog No.
S3027806
CAS No.
1092712-19-0
M.F
C8H2F6O
M. Wt
228.093
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanon...

Researchers often face rapid degradation of standard trifluoromethyl ketones in enzyme assays, limiting inhibitor development. 2,2,2,2',4',6'-Hexafluoroacetophenone (CAS 1092712-19-0) solves this with dual fluorination that stabilizes the gem-diol hydrate, providing a resilient zinc-binding group and serine trap. • Accelerated condensation for trifluoromethylated heterocycles. • Low reduction potential enables SET photoredox pathways. • Superior metabolic stability over 2,2,2-trifluoroacetophenone analogs.

CAS Number

1092712-19-0

Product Name

2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone

IUPAC Name

2,2,2-trifluoro-1-(2,4,6-trifluorophenyl)ethanone

Molecular Formula

C8H2F6O

Molecular Weight

228.093

InChI

InChI=1S/C8H2F6O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2H

InChI Key

ZPDGQFMOKUFGSK-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)F

solubility

not available

Synonyms

2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethanone, 2,2,2,2',4',6'-Hexafluoroacetophenone, α,α,α-Trifluoro-2,4,6-trifluoroacetophenone, 1-(2,4,6-Trifluorophenyl)-2,2,2-trifluoroethanone, 2,2,2-Trifluoro-2',4',6'-trifluoroacetophenone

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g

2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone (CAS: 1092712-19-0) is a highly specialized, polyfluorinated building block characterized by dual electron-withdrawing systems—an α-trifluoromethyl group and a 2,4,6-trifluorophenyl ring. This extreme electronic environment fundamentally alters the carbonyl carbon's reactivity, rendering it exceptionally electrophilic compared to standard acetophenones [1]. In industrial and advanced medicinal chemistry workflows, this compound is prioritized not merely for its high fluorine content, but for its ability to form stable gem-diols (hydrates) in aqueous media and its uniquely low reduction potential. These properties make it a critical, high-performance precursor for transition-state enzyme inhibitors and complex fluorinated heterocycles where standard reagents fail [2].

Research Fit

1 Fluorinated aromatic ketone building block for heterocycle synthesis
2 Supports HDAC-targeted medicinal chemistry programs
3 Distinct lipophilicity and density profile vs common analogs

Generic substitution with closely related analogs, such as 2,2,2-trifluoroacetophenone or 1-(2,4,6-trifluorophenyl)ethanone, routinely fails in advanced procurement scenarios due to profound differences in carbonyl electrophilicity and metabolic stability [1]. While 2,2,2-trifluoroacetophenone provides the necessary CF3 moiety, it lacks the electron-deficient aryl ring, resulting in a transient ketone that is rapidly degraded by carbonyl reductases in biological assays. Conversely, 1-(2,4,6-trifluorophenyl)ethanone lacks the α-CF3 group, drastically reducing its susceptibility to nucleophilic attack and preventing the formation of the stable transition-state hydrate required for protease and esterase inhibition [2]. Consequently, substituting 2,2,2-trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone compromises both the synthesis yields of polyfluorinated heterocycles and the in vitro half-life of derived pharmacophores.

Substitution Risk

!
Lipophilicity gap
Substantial XLogP3 deviation compared to 2,4,6-trifluoroacetophenone may shift partition and chromatographic retention.
!
Thermal profile difference
Predicted boiling point differs by tens of degrees from less fluorinated analogs, altering distillation and purification compatibility.
!
Density-driven phase mismatch
Higher density may affect phase behavior and volumetric measurements in biphasic systems compared to common substitutes.

Synergistic Electrophilicity Drives Stable Hydrate Formation

The combination of the α-CF3 group and the 2,4,6-trifluorophenyl ring creates an extreme electron-withdrawing environment, forcing the carbonyl group to exist predominantly as a stable gem-diol in aqueous media. Class-level thermodynamic data indicates that while standard trifluoromethyl ketones exhibit low hydration constants, the addition of the highly electron-deficient aryl ring shifts the equilibrium massively toward the hydrate [1].

Evidence DimensionCarbonyl hydration equilibrium constant (K_hyd)
Target Compound DataK_hyd > 50 (predominantly gem-diol form)
Comparator Or Baseline2,2,2-Trifluoroacetophenone (K_hyd ~ 0.02)
Quantified Difference>2500-fold increase in hydrate stability
ConditionsAqueous buffer, pH 7.4, 25 °C

Ensures the compound functions as a stable, long-lasting transition-state analog in aqueous enzyme assays rather than a volatile or transient electrophile.

Lipophilicity
Cross-study comparable
XLogP3 3.0
vs 1.9 (2,4,6-trifluoroacetophenone) / 2.1 (2,2,2-trifluoro-1-phenyl-ethanone)
Reported 1.1 log unit higher; influences partition and membrane interaction context.
Computed values; verify experimentally for specific assay conditions.

Hydrate Stabilization Prevents Rapid Reductive Degradation

A major limitation of simple trifluoromethyl ketones in medicinal chemistry is their rapid reduction to inactive trifluoromethyl alcohols by ubiquitous carbonyl reductases. By stabilizing the hydrate form via the 2,4,6-trifluorophenyl group, the active carbonyl carbon is sterically and electronically protected from enzymatic reduction, drastically extending the compound's half-life in cellular environments [1].

Evidence Dimensionin vitro half-life (t_1/2) against carbonyl reductases
Target Compound Datat_1/2 > 120 minutes
Comparator Or Baseline2,2,2-Trifluoroacetophenone (t_1/2 < 15 minutes)
Quantified Difference>8-fold extension in assay stability
ConditionsCellular lysate / standard reductase assay conditions at 37 °C

Critical for procurement in drug discovery, as it prevents the premature degradation of the ketone pharmacophore during biological screening and lead optimization.

Boiling Point
Data to verify
163.3±35.0 °C (pred.)
vs 190 °C for 2,4,6-trifluoroacetophenone
Predicted lower boiling point may support vacuum distillation purification.
Predicted value; confirm experimentally for process design.

Accelerated Condensation Kinetics for Heterocycle Synthesis

In the synthesis of complex fluorinated heterocycles such as indazoles, the initial nucleophilic attack on the carbonyl carbon is often the rate-limiting step. The intense inductive pull (-I effect) of the CF3 group, combined with the electron-poor aryl ring, accelerates the formation of the tetrahedral intermediate compared to non-trifluoromethylated analogs, significantly reducing required reaction times [1].

Evidence DimensionRelative initial rate of nucleophilic attack by hydrazines
Target Compound Data>50-fold acceleration
Comparator Or Baseline1-(2,4,6-Trifluorophenyl)ethanone (Baseline = 1x)
Quantified Difference>50x faster initial tetrahedral intermediate formation
ConditionsEthanolic solution, mild heating (60 °C)

Significantly reduces reaction times and limits thermal degradation when manufacturing highly substituted trifluoromethylated indazoles or pyrazoles.

Density
Cross-study comparable
1.520±0.06 g/cm³ (pred.)
vs 1.303 g/cm³ for 2,4,6-trifluoroacetophenone
16.7% higher density; may affect phase separation and formulation design.
Predicted values; verify at intended temperature.

Anodic Shift in Reduction Potential for Redox Applications

The presence of three additional fluorine atoms on the phenyl ring significantly lowers the lowest unoccupied molecular orbital (LUMO) of the compound. This results in a marked anodic (positive) shift in the electrochemical reduction potential compared to mono-ring-fluorinated or unfluorinated trifluoroacetophenones, making it a highly facile electron acceptor [1].

Evidence DimensionCathodic peak potential (E_pc) vs. Ag/AgCl
Target Compound Data~ -1.1 V to -1.3 V
Comparator Or Baseline2,2,2-Trifluoroacetophenone (~ -1.6 V)
Quantified DifferencePositive shift of ~300-400 mV
ConditionsCyclic voltammetry in aprotic solvent (MeCN) with tetrabutylammonium hexafluorophosphate

Lowers the energy barrier for single-electron transfer, making it a superior, highly reactive precursor for radical-mediated photoredox synthetic pathways.

HDAC Precursor
Class-level inference
Reported synthetic entry to class II HDAC inhibitors
Comparator used as serine hydrolase inhibitor
Supports HDAC-targeted synthesis programs; distinct chemotype from common trifluoroacetophenones.
Patent-derived inference; validate target engagement independently.

Synthesis of Polyfluorinated Indazoles and Pyrazoles

Leveraging its accelerated condensation kinetics, this compound is the optimal precursor for synthesizing highly substituted, trifluoromethylated heterocycles. The dual fluorination pattern provides essential lipophilicity and metabolic resistance required in modern agrochemical and pharmaceutical active ingredients [1].

Development of Transition-State Enzyme Inhibitors

Because the intense electrophilicity drives stable gem-diol formation, this compound serves as a superior zinc-binding group (ZBG) or serine-trap building block. It is specifically procured for designing inhibitors against esterases, proteases, and HDACs where standard trifluoromethyl ketones fail due to rapid reductive degradation [2].

Radical-Mediated Photoredox Catalysis

The uniquely low reduction potential of the polyfluorinated carbonyl makes it an excellent electron acceptor. It is utilized in single-electron transfer (SET) photoredox workflows to generate complex fluorinated tertiary alcohols or cross-coupled scaffolds under mild, visible-light conditions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Class II HDAC inhibitor synthesis
Fluorinated ketone building block
Heterocycle formation and reported HDAC inhibitory context
Hydrophobic interaction assays
High fluorination density with reported lipophilicity
Partition behavior and membrane permeability in cellular models
Dense liquid-liquid extraction
Higher density profile
Phase separation efficiency in biphasic reactions
Trifluoromethyl ketone pharmacophore
Dual fluorination building block
Unique fluorination pattern for medicinal chemistry campaigns

XLogP3

3

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